Functional Differentiation via CCR4 Receptor Internalization Induced by Derived Scaffold Compared to Standard Antagonists
A derivative built directly on the 2,8-diazaspiro[4.5]decane scaffold, compound (R)-18a, demonstrates high affinity CCR4 antagonism (pKi = 8.8) and unique functional activity: it induces internalization of approximately 60% of cell surface CCR4 receptors, a property not commonly shared by small molecule chemokine receptor antagonists [1]. In contrast, standard small molecule CCR4 antagonists typically bind and block the receptor without triggering significant internalization, a functional differentiation that can translate to prolonged or altered pharmacology [1].
| Evidence Dimension | CCR4 receptor internalization |
|---|---|
| Target Compound Data | ~60% internalization of cell surface receptors |
| Comparator Or Baseline | Typical small molecule chemokine receptor antagonists |
| Quantified Difference | ~60% vs. minimal internalization |
| Conditions | Human CCR4 expressed in cellular assays; (R)-18a derivative of the 2,8-diazaspiro[4.5]decane scaffold |
Why This Matters
This functional differentiation indicates that derivatives of this scaffold may achieve distinct pharmacological profiles, potentially offering advantages in therapeutic programs requiring receptor downregulation beyond simple competitive antagonism.
- [1] Shukla L, Ajram LA, Begg M, Evans B, Graves RH, Hodgson ST, Lynn SM, Miah AH, Percy JM, Procopiou PA, Richards SA, Slack RJ. 2,8-Diazaspiro[4.5]decan-8-yl)pyrimidin-4-amine potent CCR4 antagonists capable of inducing receptor endocytosis. Eur J Med Chem. 2016;115:14-25. View Source
